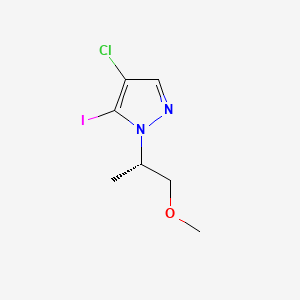
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is a chemical compound with a unique structure that includes both chlorine and iodine atoms attached to a pyrazole ring
准备方法
The synthesis of (S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chlorine and iodine atoms: This step involves the selective halogenation of the pyrazole ring using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Attachment of the (1-methoxypropan-2-yl) group: This can be done through an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate (KMnO4) can yield a pyrazole derivative with additional oxygen-containing functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
科学研究应用
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.
相似化合物的比较
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole can be compared with other halogenated pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: Lacks the iodine atom and the (1-methoxypropan-2-yl) group, making it less versatile in certain applications.
5-Iodo-1H-pyrazole: Lacks the chlorine atom and the (1-methoxypropan-2-yl) group, which may affect its reactivity and biological activity.
1-(1-Methoxypropan-2-yl)-1H-pyrazole:
The presence of both chlorine and iodine atoms, along with the (1-methoxypropan-2-yl) group, makes this compound unique and valuable for various research and industrial applications.
属性
分子式 |
C7H10ClIN2O |
|---|---|
分子量 |
300.52 g/mol |
IUPAC 名称 |
4-chloro-5-iodo-1-[(2S)-1-methoxypropan-2-yl]pyrazole |
InChI |
InChI=1S/C7H10ClIN2O/c1-5(4-12-2)11-7(9)6(8)3-10-11/h3,5H,4H2,1-2H3/t5-/m0/s1 |
InChI 键 |
LYMSUPQLJIZSDJ-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](COC)N1C(=C(C=N1)Cl)I |
规范 SMILES |
CC(COC)N1C(=C(C=N1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


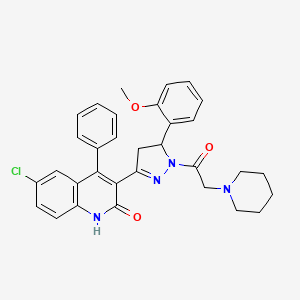
![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B14110473.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)
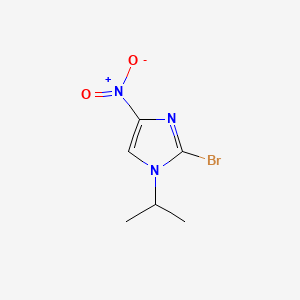
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)

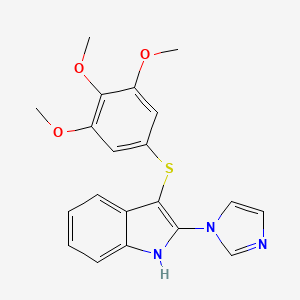
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)

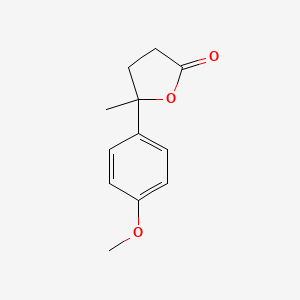
![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)
![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)
